![molecular formula C12H17N3O2 B2360848 1-[2-(4-Nitrophenyl)ethyl]piperazine CAS No. 91098-69-0](/img/structure/B2360848.png)
1-[2-(4-Nitrophenyl)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Nitrophenyl)ethyl]piperazine (NPEP) is a heterocyclic organic compound. It has a molecular weight of 235.29 . It has been gaining attention in the scientific community due to its potential applications in various fields.
Synthesis Analysis
The synthesis of piperazine derivatives, such as NPEP, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of NPEP can be represented by the InChI code1S/C12H17N3O2/c1-2-13-6-8-14(9-7-13)11-4-3-5-12(10-11)15(16)17/h3-5,10H,2,6-9H2,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving NPEP are not detailed in the search results, piperazine derivatives in general have been studied for their reactivity. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts is one method of synthesis .Physical and Chemical Properties Analysis
NPEP is a liquid at room temperature .Aplicaciones Científicas De Investigación
Insecticide Development
- Serotonergic Ligand-Based Insecticides : Research on 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), a 5-HT(1A) agonist with high affinity for serotonin receptors in parasitic nematodes, has led to the exploration of PAPP derivatives as novel insecticides. These derivatives displayed growth-inhibiting and larvicidal activities against armyworms, contributing to the development of insecticides with a new mode of action (Cai et al., 2010).
Antimicrobial Applications
- Antimicrobial Piperazine Derivatives : Piperazine derivatives synthesized from 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine showed significant in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Rajkumar et al., 2014).
Radiochemical Studies
- Positron Emission Tomography (PET) Imaging : The compound [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, serves as a 5-HT(1A) antagonist and is used in PET imaging to study serotonergic neurotransmission. This research includes aspects of chemistry, radiochemistry, and its application in animal and human PET studies (Plenevaux et al., 2000).
Cancer Research
- Anticancer Activities : Piperazine-derived molecules, such as 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, have shown promising anticancer activities. Structural analysis and docking simulations with DNA suggest strong anti-tumor effects, making them important targets for anticancer research (Demirağ et al., 2022).
Antiviral Research
- Anti-HIV Activity : Compounds synthesized from 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl) piperazine were evaluated for their anti-HIV-1 and anti-HIV-2 activities. These compounds represent a potential avenue for developing non-nucleoside reverse transcriptase inhibitors in HIV treatment (Al-Masoudi et al., 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
1-[2-(4-Nitrophenyl)ethyl]piperazine is a chemical compound with the formula C10H13N3O2 It’s worth noting that piperazine derivatives have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition . For instance, some nitrophenylpiperazine derivatives have been reported to inhibit tyrosinase, an enzyme involved in melanin synthesis .
Biochemical Pathways
Given the reported tyrosinase inhibitory activity of some nitrophenylpiperazine derivatives , it can be inferred that this compound may affect the melanin synthesis pathway.
Result of Action
Based on the reported activities of similar compounds, it can be speculated that this compound may exert effects such as enzyme inhibition, which could lead to changes in cellular processes .
Propiedades
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-15(17)12-3-1-11(2-4-12)5-8-14-9-6-13-7-10-14/h1-4,13H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHDLZVIOVDTCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S,5S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid](/img/structure/B2360765.png)
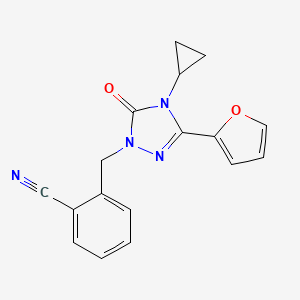
![Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2360773.png)
![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2360776.png)
![(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2360777.png)
![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)
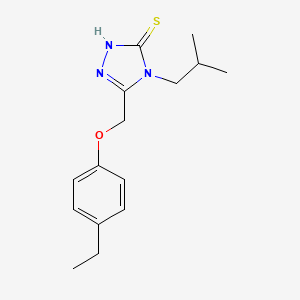
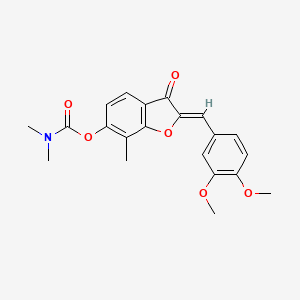
![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2360782.png)
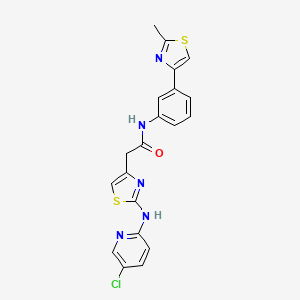
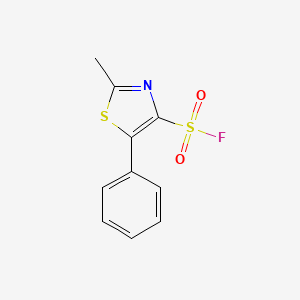
![(1'R,4S)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2360786.png)

![N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2360788.png)
